molecular formula C21H22N4O4 B2696708 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021050-77-0

1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2696708
CAS No.: 1021050-77-0
M. Wt: 394.431
InChI Key: IUBHRBVMYVUHOK-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound It features a urea linkage and a pyridazinone moiety, which are often found in bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the methoxyphenyl groups:

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form phenolic derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyridazinone moiety can yield dihydropyridazinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, and other biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may exert their effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor activity and downstream signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure with a thiourea linkage instead of a urea linkage.

    1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure with a carbamate linkage instead of a urea linkage.

Uniqueness

1-(4-methoxyphenyl)-3-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-17-7-3-15(4-8-17)19-11-12-20(26)25(24-19)14-13-22-21(27)23-16-5-9-18(29-2)10-6-16/h3-12H,13-14H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHRBVMYVUHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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